molecular formula C20H17N3O2 B12910995 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849199-52-6

7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B12910995
CAS No.: 849199-52-6
M. Wt: 331.4 g/mol
InChI Key: CMXZNVAQNYENBG-UHFFFAOYSA-N
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Description

7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazin-8(7H)-one family, characterized by a fused bicyclic structure comprising an imidazole ring and a pyrazinone moiety. This compound features a 4-methoxybenzyl substituent at the N7 position and a phenyl group at the C5 position. Its synthesis typically involves multistep reactions starting from mesoionic oxazolium intermediates, with TosMIC (toluenesulfonylmethyl isocyanide) as a key reagent .

Properties

IUPAC Name

7-[(4-methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-17-9-7-15(8-10-17)12-22-13-19(16-5-3-2-4-6-16)23-14-21-11-18(23)20(22)24/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXZNVAQNYENBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N3C=NC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20833933
Record name 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20833933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849199-52-6
Record name 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20833933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-methoxybenzylamine with 2-phenyl-3-formylimidazo[1,5-a]pyrazine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for microbial survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one, emphasizing substituent effects on physical properties, synthetic yields, and spectral characteristics:

Compound ID & Structure Substituents Yield (%) Melting Point (°C) Key Spectral Data (NMR, MS) References
3g : 7-(4-Methoxyphenylmethyl)-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one 4-MeO-benzyl, 4-MeC6H4SO2, C6H5 86 183–185 1H NMR (CDCl3): δ 3.84 (s, 3H, OCH3), 5.21 (s, 2H, CH2), 6.85–8.10 (ArH); MS: M+ 566
3j : 6-(4-Methoxyphenyl)-5-[(4-methylphenyl)sulfonyl]-7-phenylimidazo[1,5-a]pyrazin-8(7H)-one 4-MeO-C6H4, 4-MeC6H4SO2, C6H5 99 253–256 13C NMR: δ 55.3 (OCH3), 122.5–148.0 (ArC); HRMS: Calcd. 471.1253, Found 471.1255
3f : 7-Benzyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one Benzyl, 4-MeC6H4SO2, C6H5 83 232–235 1H NMR: δ 5.15 (s, 2H, CH2), 7.20–8.10 (ArH); MS: M+ 536
3i : 6-(4-Nitrophenyl)-5-[(4-methylphenyl)sulfonyl]-7-phenylimidazo[1,5-a]pyrazin-8(7H)-one 4-NO2-C6H4, 4-MeC6H4SO2, C6H5 76 244–245 IR: 1520 cm⁻¹ (NO2); 1H NMR: δ 8.30 (d, J=8.7 Hz, 2H, ArH)
4d : 6-(4-Bromophenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one 4-Br-C6H4, 4-MeC6H4SO2, CH3 79 180–183 MS: M+ 503/505 (Br isotope); 13C NMR: δ 121.9 (C-Br)

Key Observations:

Substituent Effects on Yield: Electron-donating groups (e.g., 4-methoxy in 3g and 3j) correlate with higher yields (86–99%) compared to electron-withdrawing groups (e.g., nitro in 3i: 76%) due to enhanced nucleophilic reactivity during TosMIC-mediated cyclization .

Physicochemical Properties: Melting Points: Methoxy-substituted derivatives (3g, 3j) exhibit moderate-to-high melting points (183–256°C), whereas bromo-substituted analogs (4d) melt at lower temperatures (180–183°C), likely due to weaker intermolecular interactions . Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMF, DMSO), as demonstrated in structurally related triazolopyrazinones .

Spectral Trends :

  • 1H NMR : Methoxy protons resonate at δ ~3.84 ppm, while aromatic protons in nitro-substituted derivatives (3i ) show downfield shifts (δ 8.30 ppm) due to electron withdrawal .
  • Mass Spectrometry : HRMS data for 3j (M+ 471.1255) confirm molecular integrity, with fragmentation patterns dominated by sulfonyl group loss (m/z 77–100%) .

Biological Activity

7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS Number: 849199-52-6) is a heterocyclic compound characterized by its imidazo[1,5-a]pyrazine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C20_{20}H17_{17}N3_{3}O2_{2}
  • Molecular Weight : 331.368 g/mol
  • Structure : The compound features a complex structure with an imidazole ring fused to a pyrazine ring, which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,5-a]pyrazin-8(7H)-one exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

CompoundCell LineIC50 (µg/mL)
This compoundHeLa226
This compoundA549242.52

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, this compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be as follows:

Bacterial StrainMIC (µg/mL)
E. coli62.5
Staphylococcus aureus78.12

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways, leading to increased cell death in cancerous cells.
  • Antimicrobial Mechanisms : Its antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Neuroprotective Effects : In models of neurodegeneration, related compounds have shown protective effects against beta-amyloid-induced cytotoxicity, suggesting potential applications in treating Alzheimer's disease.
  • Cytotoxicity Assays : In vitro assays using PC12 cells demonstrated that pretreatment with related compounds significantly restored cell viability against neurotoxic insults.

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